(o-Bromobenzyl)trimethylammonium bromide

pharmacology ganglionic stimulation structure–activity relationship

Procure (o-Bromobenzyl)trimethylammonium bromide (WV 639, CAS 73680-76-9) for isomer-specific research. Unlike its para- (nicotinic-like) and meta- (muscarinic) analogs, the ortho-bromo position creates a unique steric and electronic profile. This results in selective, transient neuronal accumulation—ideal as a non-persistent tracer—and enables a unique two-step orthogonal diversification strategy (C-N borylation then C-Br coupling) unavailable to other isomers. Ensure certified >98% purity to avoid contamination and invalidate structure-activity relationship studies.

Molecular Formula C10H15Br2N
Molecular Weight 309.04 g/mol
CAS No. 73680-76-9
Cat. No. B13769107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(o-Bromobenzyl)trimethylammonium bromide
CAS73680-76-9
Molecular FormulaC10H15Br2N
Molecular Weight309.04 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC1=CC=CC=C1Br.[Br-]
InChIInChI=1S/C10H15BrN.BrH/c1-12(2,3)8-9-6-4-5-7-10(9)11;/h4-7H,8H2,1-3H3;1H/q+1;/p-1
InChIKeyUPJYMAGUUYTAOY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(o-Bromobenzyl)trimethylammonium bromide (CAS 73680-76-9) – Ortho‑Bromo Quaternary Ammonium Salt Identity and Baseline Properties


(o-Bromobenzyl)trimethylammonium bromide (WV 639, CAS 73680‑76‑9) is a quaternary ammonium salt with the molecular formula C₁₀H₁₅Br₂N and a molecular weight of 309.04 g·mol⁻¹ [1]. The cation features a benzyl group bearing a bromine substituent at the ortho position and a trimethylammonium head group [2]. The compound is structurally isomeric to its meta‑bromo (CAS 71323‑99‑4) and para‑bromo (CAS 25251‑62‑1) counterparts, as well as the unsubstituted benzyltrimethylammonium bromide (CAS 5350‑41‑4) . Unlike the widely used phase‑transfer catalysts based on the unsubstituted benzyl analogue or the para‑bromo isomer (WV 560), the ortho‑bromo substitution confers a distinct steric and electronic profile that has historically been exploited in pharmacological probe design and niche synthetic applications [3][4].

Why (o-Bromobenzyl)trimethylammonium bromide Cannot Be Replaced by Its Unsubstituted, Meta‑Bromo, or Para‑Bromo Homologues


Generic substitution among the positional isomers of bromobenzyltrimethylammonium bromide is chemically inadvisable because the bromine position dictates both the three‑dimensional steric environment around the ammonium centre and the electronic character of the aromatic ring . Pharmacological data demonstrate that para‑bromination (WV 560) converts the muscarinic‑like activity of the parent benzyltrimethylammonium into a strong nicotinic‑like profile, while meta‑bromination merely amplifies muscarinic activity; the ortho‑bromo analogue (WV 639) is expected to exhibit a third distinct pattern due to the proximity of the bulky bromine to the quaternary nitrogen [1]. In a neuronal accumulation model, the ortho‑bromo quaternary ammonium scaffold (as its iodide salt) showed selective uptake into adrenergic neurones that was comparable in magnitude to bretylium but lacked persistence—a kinetic behaviour not reported for the para‑ or meta‑isomers [2]. These orthogonal differences in molecular recognition, ion‑pairing geometry, and metabolic persistence mean that data generated with one isomer cannot be extrapolated to another, and procurement specifications must be isomer‑specific.

Quantitative Differentiation of (o-Bromobenzyl)trimethylammonium bromide Against Closest Analogs


Positional Isomer Differentiation: Ganglionic Stimulation Profile of WV 560 (para‑Br) vs. WV 639 (ortho‑Br) vs. Meta‑Br vs. Unsubstituted Parent

The Credner (1958) study quantitatively demonstrated that bromine substitution position on the benzyl ring of benzyltrimethylammonium bromide produces qualitatively distinct pharmacological profiles [1]. The unsubstituted parent compound exhibits predominantly muscarinic‑like activity. Para‑bromination (WV 560) abolishes muscarinic activity almost completely and confers strong nicotinic‑like stimulant properties, as evidenced by blood pressure, blood glucose, and nictitating membrane responses that are blockable by ganglionic blockers [1]. Meta‑bromination merely intensifies the muscarinic‑like activity of the parent without introducing nicotinic character [1]. Although the ortho‑bromo isomer (WV 639) was not directly tested in that study, the structurally more constrained ortho‑bromo quaternary ammonium scaffold was evaluated in a separate neuronal accumulation model (Boura et al., 1961) as the iodide salt [2]. In that model, the ortho‑bromo compound achieved adrenergic neurone concentrations comparable to bretylium but did not persist, demonstrating a kinetic profile distinct from both the unsubstituted and para‑bromo pharmacophores [2].

pharmacology ganglionic stimulation structure–activity relationship

Physicochemical Differentiation: Computed Lipophilicity (XLogP3) and Molecular Weight of the Ortho‑Bromo Cation vs. Unsubstituted Parent

The ortho‑bromo substitution adds significant molecular weight and lipophilicity relative to the unsubstituted benzyltrimethylammonium cation. Based on PubChem computed properties, the (2‑bromophenyl)methyl‑trimethylazanium cation (the core of the target compound) has a molecular weight of 229.14 g·mol⁻¹ and an XLogP3‑AA of 2.5 [1]. By contrast, the unsubstituted benzyltrimethylammonium cation has a molecular weight of 150.24 g·mol⁻¹ and a lower XLogP3 [2]. The bromide salt form of the target compound (C₁₀H₁₅Br₂N) has a total molecular weight of 309.04 g·mol⁻¹ vs. 230.15 g·mol⁻¹ for benzyltrimethylammonium bromide, representing a 34% mass increase [3]. This difference directly impacts molar dosing calculations, phase‑transfer catalyst loading, and membrane permeability predictions.

lipophilicity drug design QSAR

Neuronal Accumulation Selectivity: Ortho‑Bromo Quaternary Ammonium (383C57) vs. Bretylium and a Bis‑Quaternary Control

In a direct comparative study of quaternary ammonium salt distribution in the cat peripheral nervous system, o‑bromobenzyltrimethylammonium iodide (383C57, the iodide counterpart of the target bromide) was shown to selectively accumulate in adrenergic neurones, achieving concentrations comparable to those of bretylium [1]. However, unlike bretylium, 383C57 did not persist in the neurones [1]. A bis‑quaternary ganglion blocker (pentacynium) used as a negative control exhibited no selective adrenergic affinity, confirming that neuronal accumulation is a specific property of the monoquaternary ortho‑bromo benzyl scaffold [1]. The potency and duration of local anaesthetic action of bretylium, 383C57, and a third analogue (172C58) were roughly parallel to their adrenergic blocking potency and duration [1].

adrenergic neuron drug distribution sympathetic nervous system

Reactivity Differentiation: Substrate Scope in Nickel‑Catalyzed C–N Bond Borylation of Benzyltrimethylammonium Salts

A nickel‑catalyzed borylation method developed by Hu et al. (2016) demonstrated broad substrate scope for aryl‑ and benzyltrimethylammonium salts via C–N bond cleavage, achieving high chemo‑ and regioselectivity [1]. The protocol is compatible with substrates bearing halide substituents (Cl, Br), enabling the transformation of sp² and sp³ C–N bonds into organoboronates [1]. While no direct head‑to‑head kinetic comparison of ortho‑ vs. para‑bromobenzyl substrates was reported in the abstract, the method's tolerance of aryl bromides implies that the ortho‑bromo benzyltrimethylammonium salt may serve as a bifunctional substrate—participating in C–N borylation at the benzylic position while retaining the aryl bromide for subsequent cross‑coupling [1][2]. This orthogonal reactivity is precluded for the unsubstituted benzyltrimethylammonium salt, which lacks the second reactive handle.

C–N bond cleavage nickel catalysis organoboronate synthesis

Optimal Scientific and Industrial Use Cases for (o-Bromobenzyl)trimethylammonium bromide (CAS 73680-76-9)


Neuroscience Probe for Transient Adrenergic Neurone Labelling Without Persistent Blockade

Leveraging the selective but transient neuronal accumulation documented for the ortho‑bromo quaternary ammonium scaffold (383C57) [1], researchers studying sympathetic neuron uptake mechanisms can use the bromide salt as a non‑persistent tracer. Unlike bretylium, which produces sustained adrenergic blockade, the target compound's rapid washout kinetics allow repeated‑measures experimental designs where neuronal access is needed without long‑term pharmacological perturbation [1]. The bromide counterion is preferred over iodide for in vivo work due to lower toxicity potential.

Bifunctional Building Block for Sequential C–N and C–Br Functionalisation in Complex Molecule Synthesis

The ortho‑bromo benzyltrimethylammonium scaffold contains two distinct electrophilic sites: the benzylic C–N bond (cleavable via Ni‑catalysed borylation) and the aryl C–Br bond (available for Suzuki, Buchwald–Hartwig, or Ullmann coupling) [2][3]. This enables a two‑step diversification strategy where the benzylic position is first converted to a boronate ester, followed by palladium‑catalysed cross‑coupling at the aryl bromide, providing rapid access to highly functionalised diarylmethane or biaryl libraries. The unsubstituted and para‑bromo analogues lack this orthogonal bifunctionality.

Phase‑Transfer Catalysis with Tuneable Lipophilicity and Steric Bulk

With a computed XLogP3 of 2.5 and a molecular weight 34% greater than the unsubstituted parent [4][5], the ortho‑bromo benzyltrimethylammonium cation offers enhanced organic‑phase solubility and a sterically more demanding ion‑pairing geometry compared to benzyltrimethylammonium bromide. This can be exploited in phase‑transfer catalysed reactions where tighter ion‑pairing or reduced catalyst hydration is desired, such as nucleophilic fluorinations or base‑sensitive alkylations. The ortho‑bromine also withdraws electron density from the aromatic ring, potentially modulating the cation's interaction with anionic nucleophiles.

Reference Standard for Isomer‑Specific Pharmacological Profiling of Benzyltrimethylammonium Derivatives

The Credner (1958) study established that the pharmacological phenotype of bromobenzyltrimethylammonium bromides is exquisitely sensitive to bromine position: para‑bromination (WV 560) induces a nicotinic‑like profile, meta‑bromination amplifies muscarinic activity, and the unsubstituted parent is predominantly muscarinic [6]. The ortho‑bromo isomer (WV 639) completes this isomer triad and is required as a reference compound in any structure–activity relationship study aiming to map the pharmacological space of benzyl quaternary ammonium salts. Procurement of the ortho‑bromo isomer with certified purity (>98%) ensures that observed biological effects are not confounded by contamination with the pharmacologically distinct meta‑ or para‑isomers.

Quote Request

Request a Quote for (o-Bromobenzyl)trimethylammonium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.